5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole

Description

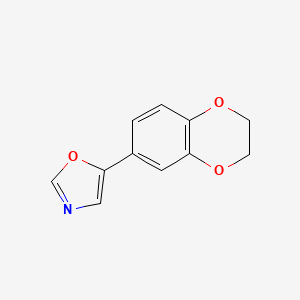

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole is a heterocyclic compound featuring a 1,3-oxazole core linked to a 2,3-dihydro-1,4-benzodioxin moiety. Its molecular formula is C₁₁H₉NO₃ (molecular weight: 203.20 g/mol) .

Properties

IUPAC Name |

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-2-9-10(14-4-3-13-9)5-8(1)11-6-12-7-15-11/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIXZSLHYOZKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=CN=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with appropriate oxazole precursors under controlled conditions. One common method involves the use of benzenesulfonyl chloride in the presence of a base such as sodium carbonate in an aqueous medium . The reaction is carried out under dynamic pH control to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antibacterial and enzyme inhibitory activities.

Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

5-(4-Bromophenyl)-1,3-oxazole Derivatives

- Structure : Replaces the benzodioxin group with a 4-bromophenyl substituent.

- These derivatives were synthesized for aromatase inhibition studies, with docking simulations suggesting strong binding affinities .

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

- Structure : Features a 1,3,4-oxadiazole core instead of 1,3-oxazole.

- Properties : The oxadiazole ring enhances electron-withdrawing effects, improving stability under physiological conditions. This compound (CAS: 1081120-82-2) has been investigated for kinase inhibition, with molecular formula C₁₅H₁₁N₃O₃ .

- Key Difference : The additional nitrogen in oxadiazole may increase polarity, affecting blood-brain barrier permeability relative to the oxazole-based compound.

Functional Group Variations

D4476 (Imidazole Derivative)

- Structure : Contains a 1H-imidazole core substituted with benzodioxin and pyridinyl groups.

- Biological Activity : D4476 inhibits Treg differentiation and reduces bacterial growth in tuberculosis models, highlighting the therapeutic relevance of benzodioxin-containing compounds .

3',4'-(1",4"-Dioxino) Flavone Derivatives

- Structure : Flavones with a 1,4-dioxane ring (e.g., compound 4f).

- Biological Activity : Demonstrated antihepatotoxic effects comparable to silymarin, attributed to the dioxane ring’s ability to modulate oxidative stress .

- Key Difference: The flavonoid backbone introduces conjugated π-systems absent in the oxazole compound, influencing antioxidant mechanisms.

Physicochemical and Pharmacokinetic Profiles

Structure-Activity Relationship (SAR) Insights

- Benzodioxin Substitution : The 2,3-dihydro-1,4-benzodioxin moiety is associated with improved metabolic stability in multiple analogs, as seen in D4476 and trazpirobenum derivatives .

- Heterocycle Choice : Oxazole derivatives generally exhibit lower molecular weights and higher lipophilicity compared to imidazole or oxadiazole analogs, impacting bioavailability .

- Substituent Effects : Electron-withdrawing groups (e.g., bromine in 4-bromophenyl derivatives) enhance binding to enzymatic pockets, while hydroxymethyl groups (e.g., in flavone 4g) improve antihepatotoxic activity .

Biological Activity

5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3-oxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity. The focus will be on its pharmacological characteristics, including antibacterial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

The compound can be described by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C12H11N3O3 |

| Molecular Weight | 233.23 g/mol |

| IUPAC Name | This compound |

| InChI Key | XXXXXX |

The structural formula indicates the presence of a benzodioxin moiety fused with an oxazole ring, which is significant for its biological activity.

Antibacterial Activity

Research has demonstrated that oxazole derivatives exhibit notable antibacterial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study reported that oxazole compounds were tested against Escherichia coli and Staphylococcus aureus, with some derivatives achieving minimum inhibitory concentrations (MIC) as low as 16 µg/mL .

Anticancer Activity

The anticancer potential of this compound has been investigated through in vitro studies. The compound was tested on several cancer cell lines including human breast cancer (MCF-7) and lung cancer (A549) cells. Results indicated that certain concentrations led to significant cytotoxic effects with IC50 values ranging from 10 to 30 µM .

Case Study:

In a specific study involving the evaluation of benzoxazole derivatives, it was found that those containing the oxazole ring exhibited enhanced cytotoxicity compared to their non-oxazole counterparts. This suggests that the oxazole structure plays a crucial role in mediating anticancer activity .

Anti-inflammatory Effects

Anti-inflammatory properties have also been attributed to compounds with similar structures. The inhibition of cyclooxygenase (COX) enzymes was noted in several studies involving oxazole derivatives. These compounds reduced inflammatory markers in animal models of arthritis .

The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets such as:

- Enzymatic Inhibition: Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation: The compound may act on various receptors implicated in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

Comparative studies reveal that while many oxazole derivatives share common biological activities, the presence of the benzodioxin moiety in this compound enhances its stability and potency.

| Compound Name | Antibacterial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Moderate |

| 5-Methylbenzoxazole | Low | Moderate | Low |

| 2-Aminooxazole | High | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.